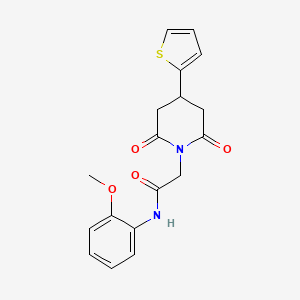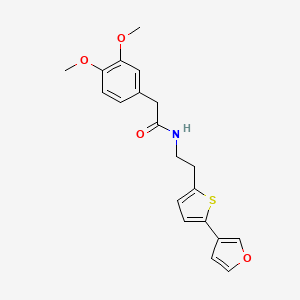
2-(3,4-dimethoxyphenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "2-(3,4-dimethoxyphenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide" often involves multi-step chemical processes that include condensation, cyclization, and functional group transformations. An example includes the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide through stirring compound ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions (Sharma et al., 2018). This method could offer insights into the potential synthesis pathway of the target compound, highlighting the importance of selecting appropriate reactants and conditions to achieve the desired molecular structure.
Molecular Structure Analysis
The molecular structure of similar compounds can be characterized by techniques such as single-crystal X-ray diffraction, which provides detailed insights into the compound's crystal system, space group, and unit cell parameters. For example, a related compound crystallized in the monoclinic system with specific unit cell parameters, showcasing the utility of structural elucidation methods in understanding compound geometry and intermolecular interactions (Hu Jingqian et al., 2016).
Chemical Reactions and Properties
Compounds containing furan and thiophene units, like the target molecule, often engage in diverse chemical reactions. For instance, the Gewald reaction facilitates the synthesis of thiophene derivatives, indicating a versatile approach to constructing complex heterocyclic systems (Arora et al., 2013). Such reactions are crucial for developing pharmacologically active molecules, demonstrating the chemical reactivity of furan and thiophene moieties within a compound.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound 2-(3,4-dimethoxyphenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide is related to research in synthetic organic chemistry, particularly in the formation of complex heterocyclic structures. For instance, similar compounds have been involved in Mn(III)/Cu(II)-mediated oxidative radical cyclizations leading to erythrinanes, showcasing their potential in synthesizing novel organic compounds with possible biological activities (Shiho Chikaoka et al., 2003).
Biological Activities and Applications
Compounds with structures akin to this compound have been evaluated for their cytotoxic activities. β-Aryl-α-dimethoxyphosphoryl-γ-lactams, for instance, were synthesized and their cytotoxicity was assessed against various cancer cell lines, indicating potential applications in cancer research (S. Cinar et al., 2017).
Photophysical and Electrochemical Properties
Research on phenothiazine derivatives with various conjugated linkers (furan, thiophene) for use in dye-sensitized solar cells provides insights into the photophysical and electrochemical properties of compounds with furan and thiophene units. Such studies highlight the importance of conjugated linkers in enhancing device performance and may imply similar potential applications for compounds like this compound in the field of materials science (Se Hun Kim et al., 2011).
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-23-17-5-3-14(11-18(17)24-2)12-20(22)21-9-7-16-4-6-19(26-16)15-8-10-25-13-15/h3-6,8,10-11,13H,7,9,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUFIWDJOAQTRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCCC2=CC=C(S2)C3=COC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetylphenyl)-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2492011.png)
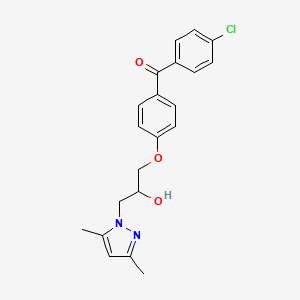
![N-(6-ethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2492014.png)
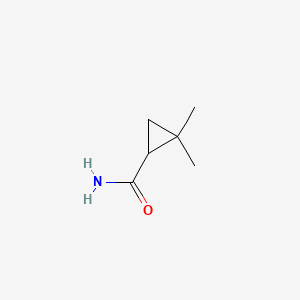

![6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]hexanamide](/img/structure/B2492017.png)
![2-Amino-3-pyrrolo[2,3-b]pyridin-1-ylpropanoic acid;dihydrochloride](/img/structure/B2492018.png)
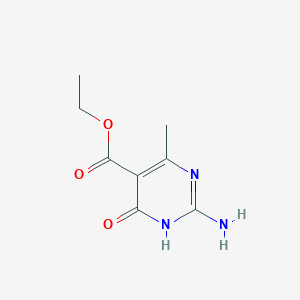
![4-(5-fluoro-3-methylbenzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2492023.png)
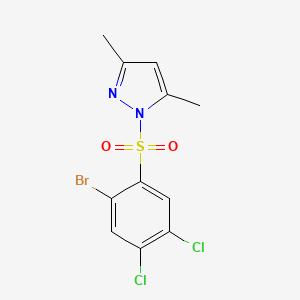
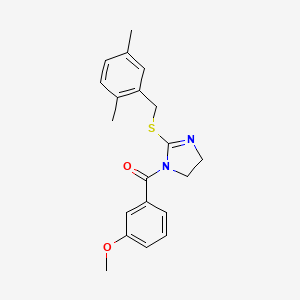
![1-(Adamantan-1-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2492030.png)
